Physicochemical Identity: Molecular Mass and Formula Confirm Distinction from the 4‑Positional Isomer
The target compound (C₁₇H₁₉NO₃, MW 285.34 g/mol) is unambiguously differentiated from its 4‑positional isomer Benzoic acid, 4-[(4-phenoxybutyl)amino]-, hydrobromide (CAS 65517‑56‑8; C₁₇H₁₉NO₃·BrH, MW 366.25 g/mol) by molecular weight (Δ ≈ 81 g/mol, reflecting the HBr salt) and substitution pattern . These differences are sufficient to prevent batch substitution without additional characterisation.
| Evidence Dimension | Molecular weight and formula |
|---|---|
| Target Compound Data | C₁₇H₁₉NO₃; MW 285.34 g/mol |
| Comparator Or Baseline | Benzoic acid, 4-[(4-phenoxybutyl)amino]-, hydrobromide (CAS 65517‑56‑8): C₁₇H₁₉NO₃·BrH; MW 366.25 g/mol |
| Quantified Difference | ΔMW ≈ 81 g/mol; different salt form and regiochemistry |
| Conditions | Calculated from molecular formulae; publicly registered CAS data |
Why This Matters
Procurement systems that match only by name or formula fragment can inadvertently supply the wrong positional isomer; molecular weight provides a simple batch‑release identity check.
